molecular formula C8H5BrO3 B1268889 2-(4-Bromophenyl)-2-oxoacetic acid CAS No. 7099-87-8

2-(4-Bromophenyl)-2-oxoacetic acid

Cat. No.: B1268889
CAS No.: 7099-87-8
M. Wt: 229.03 g/mol
InChI Key: UASZGGQRDGLTIQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoacetic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of phenylacetic acid, where a bromine atom is substituted at the para position of the phenyl ring, and an oxo group is attached to the alpha carbon of the acetic acid moiety

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoacetic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

Future Directions

Given the growing interest in boron-containing compounds, especially after the discovery of the drug bortezomib, it is likely that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly .

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)-2-oxoacetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One notable interaction is with plant protoplasts, where it conjugates with aspartic acid to form 4-bromophenylacetyl-L-aspartic acid . This interaction highlights its potential role in modifying amino acids and influencing protein synthesis. Additionally, this compound can react with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin . These reactions demonstrate its versatility in biochemical pathways.

Cellular Effects

This compound has been observed to have growth inhibitory effects on various cell types. For instance, it causes depolarization of the transmembrane potential difference in tobacco protoplasts, leading to growth inhibition . This compound also affects cellular processes by influencing cell signaling pathways and gene expression. The depolarization effect suggests that this compound may interfere with ion channels or transporters, thereby altering cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can result in altered nerve impulse transmission and subsequent behavioral changes. Additionally, the compound’s ability to conjugate with aspartic acid suggests that it may influence protein synthesis and post-translational modifications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained growth inhibition and altered cellular metabolism, indicating its potential for long-term biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit specific biochemical pathways . At higher doses, it may cause adverse effects such as toxicity and behavioral changes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. One notable pathway is its conjugation with aspartic acid to form 4-bromophenylacetyl-L-aspartic acid . This interaction suggests that the compound may play a role in amino acid metabolism and protein synthesis. Additionally, its reaction with sodium tetraphenylborate to form felbinac indicates its involvement in complex biochemical transformations.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s ability to depolarize the transmembrane potential difference in tobacco protoplasts suggests that it may interact with ion channels or transporters . This interaction can influence its localization and accumulation within specific cellular compartments, affecting its overall biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound’s ability to conjugate with aspartic acid and form 4-bromophenylacetyl-L-aspartic acid suggests that it may be directed to specific compartments or organelles involved in protein synthesis and modification . Additionally, its interaction with acetylcholinesterase indicates potential localization within the nervous system, where it can influence nerve impulse transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(4-Bromophenyl)-2-oxoacetic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding alcohols.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar structure but lacks the oxo group.

    2-(4-Chlorophenyl)-2-oxoacetic acid: Similar structure with a chlorine atom instead of bromine.

    2-(4-Fluorophenyl)-2-oxoacetic acid: Similar structure with a fluorine atom instead of bromine.

Uniqueness

2-(4-Bromophenyl)-2-oxoacetic acid is unique due to the presence of both the bromine atom and the oxo group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in electrophilic and nucleophilic reactions, while the oxo group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

2-(4-bromophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASZGGQRDGLTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345346
Record name 2-(4-bromophenyl)-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7099-87-8
Record name 2-(4-bromophenyl)-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-2-oxoacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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